![molecular formula C16H15NO4 B1270183 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid CAS No. 58933-52-1](/img/structure/B1270183.png)

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

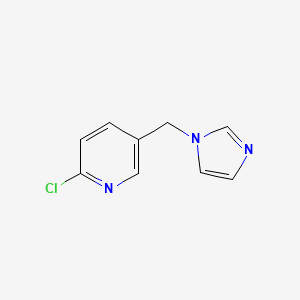

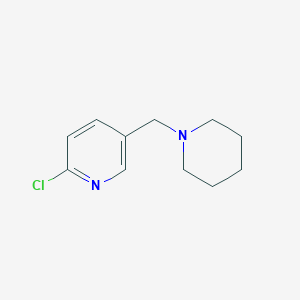

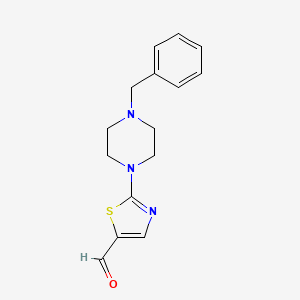

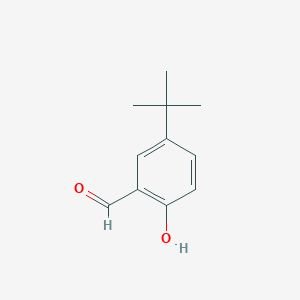

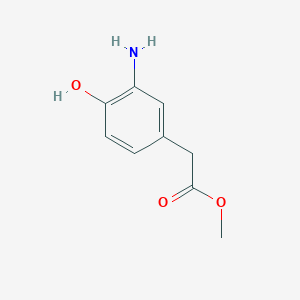

The synthesis of compounds related to "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid" involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction processes. For example, a series of liquid crystal intermediates, which are structurally similar, were synthesized from 4-phenylphenol via these steps, characterized by IR, 1H NMR, and MS techniques (Dou Qing, 2000).

Molecular Structure Analysis

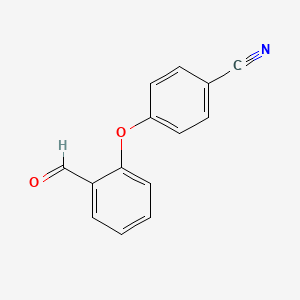

The molecular structures of compounds analogous to "4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid" have been elucidated using various spectroscopic techniques, including 1H, 13C NMR, UV–VIS, and IR spectroscopy, as well as density functional theory (DFT) calculations. These studies reveal complex behavior, such as acid-base dissociation and azo-hydrazone tautomerism in solution, dependent on solvent composition or pH (T. Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes transformations under various conditions, such as intramolecular cyclization to yield novel structures. For example, derivatives of 2-amino-4-pentenoic acid were resolved and epoxidized, leading to cyclization and the formation of 4-hydroxyproline derivatives through intramolecular attacks by the amino group on the side-chain epoxide (Suvratha Krishnamurthy et al., 2014).

Applications De Recherche Scientifique

Pharmacokinetics and Bioavailability

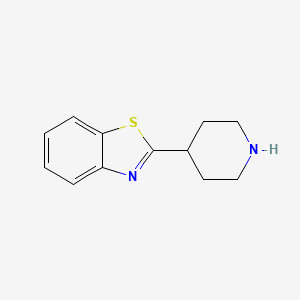

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid and its derivatives have been studied for their pharmacokinetics. For instance, a study investigated the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester in rats. This research involved intravenous and oral administrations, utilizing ultra-high performance liquid chromatography to analyze the compound's behavior in the body (Xu et al., 2020).

Synthesis and Characterization

The compound's derivatives have been synthesized and characterized in various studies. For example, research has been conducted on the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, contributing to the understanding of its molecular structure and potential applications (Taylor et al., 1996).

Inhibitors of Folate Metabolism

One significant application is in the inhibition of folate metabolism. N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester, a derivative, has been evaluated as an inhibitor of folate metabolism. Such studies explore the compound's role in biochemical-pharmacological processes, especially its interaction with dihydrofolate reductase (Piper et al., 1982).

Conformational Studies

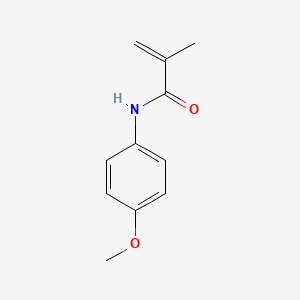

Research on the conformation of aromatic amides with retinoidal activity has been conducted. Such studies explore the importance of trans-amide structure for activity, contributing to the understanding of how structural conformations affect biological properties (Kagechika et al., 1989).

Catalysis

The compound and its derivatives have been explored in catalytic applications. For example, palladium–phenanthroline catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate was studied, highlighting the catalytic potential of these compounds (Gasperini et al., 2003).

Liquid Crystal Research

The synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate in many ferroelectric and antiferroelectric liquid crystals, illustrates the compound's relevance in material science (Dou Qing, 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as indolecarboxamides and derivatives , which are known to interact with various biological targets.

Mode of Action

Compounds with similar structures, such as benzylic compounds, are known to undergo reactions like electrophilic nitration and friedel-crafts acylation . These reactions introduce deactivating, meta-directing substituents on an aromatic ring, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical pathways due to their enhanced reactivity .

Result of Action

Similar compounds are known to have various effects, such as the conversion of electron-withdrawing functions into electron-donating amino and alkyl groups .

Propriétés

IUPAC Name |

4-(phenylmethoxycarbonylaminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHYEFZPTSTTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363175 | |

| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58933-52-1 | |

| Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)